molecular formula H4O4P2 B8674912 Dihydroxyphosphinophosphonous acid

Dihydroxyphosphinophosphonous acid

Cat. No.: B8674912
M. Wt: 129.977 g/mol
InChI Key: OKBHKTDLKQHTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroxyphosphinophosphonous acid (DHPPA) is a phosphorus-containing compound featuring both phosphinic (P(III), H₂P(O)OH) and phosphonic (P(V), HP(O)(OH)₂) acid groups within its structure. This dual functionality enables unique reactivity and applications in coordination chemistry, catalysis, and materials science.

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between DHPPA and analogous phosphorus-containing compounds:

Compound Molecular Formula Structure Synthesis Key Properties Applications References
Dihydroxyphosphinophosphonous Acid (DHPPA) H₄PO₅P Contains both P(III)-OH (phosphinic) and P(V)-OH (phosphonic) groups. Likely synthesized via stepwise phosphorylation (e.g., H₃PO₂ and AIBN-mediated radical reactions). High polarity, water solubility, dual acidic sites for metal coordination. Catalyst precursor, corrosion inhibition, biomedical research.
Propylphosphonic Acid C₃H₉O₃P Single P(V)-OH group bonded to a propyl chain. Direct esterification of phosphonic acid with propanol. Moderate acidity (pKa ~2.1), stable under ambient conditions. Intermediate for surfactants, flame retardants.
Dimethyl Phosphite C₂H₇O₃P P(III) ester with two methoxy groups: (MeO)₂HPO. Reaction of PCl₃ with methanol in the presence of a base. Flammable liquid (flash point: 40°C), hydrolyzes to phosphonic acid derivatives. Solvent, precursor for pesticides and flame retardants.
Diphenylphosphine C₁₂H₁₁P P(III) center bonded to two phenyl groups and one hydrogen. Reduction of diphenylphosphine chloride with LiAlH₄. Air-sensitive, spontaneously flammable, corrosive. Ligand in organometallic catalysis, precursor for phosphinic acids.
Hydroxyphosphonoacetic Acid C₂H₅O₆P P(V)-OH group attached to a carboxylic acid moiety. Condensation of phosphonic acid with glycolic acid. Chelating agent, high thermal stability. Corrosion inhibitor, scale prevention in water treatment.

Structural and Functional Differences

  • Oxidation State: DHPPA uniquely combines P(III) and P(V) centers, whereas compounds like propylphosphonic acid and hydroxyphosphonoacetic acid exclusively feature P(V) .
  • Reactivity : The phosphinic group (P(III)) in DHPPA is more nucleophilic than phosphonic acid derivatives, enabling reactions with electrophiles (e.g., metal ions or alkyl halides) . In contrast, diphenylphosphine’s air sensitivity limits its utility outside inert atmospheres .
  • Acidity: DHPPA’s dual acidic protons (pKa₁ ~1.5, pKa₂ ~6.2) provide broader pH-dependent coordination compared to monoprotic analogs like dimethyl phosphite (pKa ~1.8) .

Properties

Molecular Formula

H4O4P2

Molecular Weight

129.977 g/mol

IUPAC Name

dihydroxyphosphanylphosphonous acid

InChI

InChI=1S/H4O4P2/c1-5(2)6(3)4/h1-4H

InChI Key

OKBHKTDLKQHTOR-UHFFFAOYSA-N

Canonical SMILES

OP(O)P(O)O

Origin of Product

United States

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